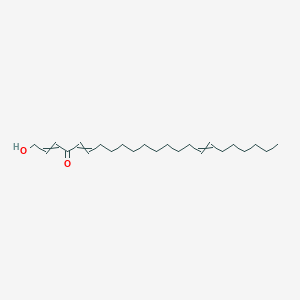
1-Hydroxytricosa-2,5,16-trien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxytricosa-2,5,16-trien-4-one is an organic compound with the molecular formula C23H40O2 It features a long carbon chain with multiple double bonds and functional groups, including a hydroxyl group and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxytricosa-2,5,16-trien-4-one typically involves multi-step organic reactions. One common method includes the use of aliphatic ketones and alcohols as starting materials. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. For instance, the use of sodium bicarbonate and iodine in an ice-water bath can facilitate the formation of intermediate compounds, which are then further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation and recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxytricosa-2,5,16-trien-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides and strong bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
1-Hydroxytricosa-2,5,16-trien-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Hydroxytricosa-2,5,16-trien-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,5,16-Tricosatrien-4-one, 1-hydroxy-, (E,E,Z)-
- (2Z,5Z,14Z)-1-Hydroxytricosa-2,5,14-trien-4-one
Comparison: 1-Hydroxytricosa-2,5,16-trien-4-one is unique due to its specific arrangement of double bonds and functional groups. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications. For instance, its hydroxyl group at the first position and the ketone group at the fourth position provide distinct chemical properties that can be leveraged in various synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
122106-33-6 |
|---|---|
Molekularformel |
C23H40O2 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
1-hydroxytricosa-2,5,16-trien-4-one |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h7-8,18-21,24H,2-6,9-17,22H2,1H3 |
InChI-Schlüssel |
AQPSSPQZKDZYFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC=CC(=O)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


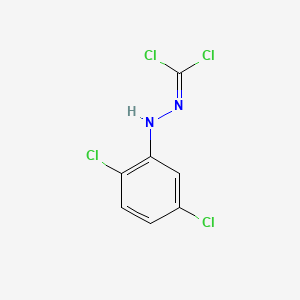


![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
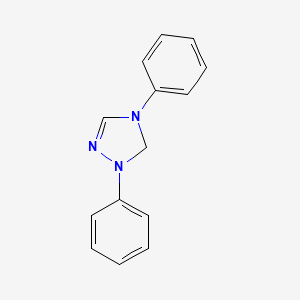
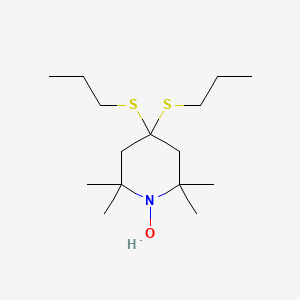
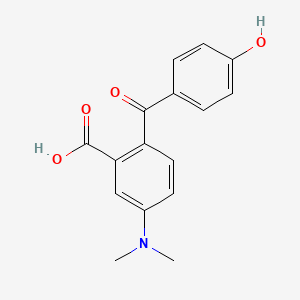
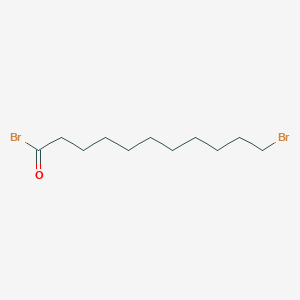
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
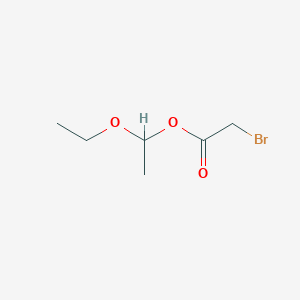
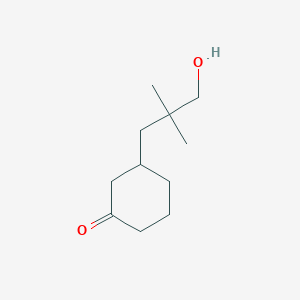
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
